molecular formula C16H12INO2 B11828280 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid

1-Benzyl-3-iodo-1H-indole-2-carboxylic acid

Cat. No.: B11828280
M. Wt: 377.18 g/mol
InChI Key: IHIVVFMAOSUJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of 1-benzylindole at the third position, followed by carboxylation at the second position. The iodination can be achieved using iodine and a suitable oxidizing agent, while the carboxylation can be performed using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acid Chlorides and Alcohols: For esterification reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by chelating metal ions at the active site or act as an agonist or antagonist at receptor sites . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Benzylindole-3-carboxylic acid
  • 1-Benzyl-1H-indole-3-carbaldehyde
  • Indole-3-carboxaldehyde
  • Indole-3-acetic acid

Comparison: 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other indole derivatives. The benzyl group also enhances its lipophilicity, potentially affecting its pharmacokinetic properties .

Properties

Molecular Formula

C16H12INO2

Molecular Weight

377.18 g/mol

IUPAC Name

1-benzyl-3-iodoindole-2-carboxylic acid

InChI

InChI=1S/C16H12INO2/c17-14-12-8-4-5-9-13(12)18(15(14)16(19)20)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

IHIVVFMAOSUJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.